5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE
Overview
Description
5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with bromine, cyano, and amido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the bromination of thiophene, followed by amide formation and cyano group introduction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures and quality control are crucial in industrial settings to handle the reactive intermediates and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups .
Scientific Research Applications
5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and electronic components
Mechanism of Action
The mechanism of action of 5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl 3-(bromomethyl)-5-(5-bromothiophene-2-amido)thiophene-2,4-dicarboxylate
- 3-[(5-bromothiophene-2-)amido]-4-chlorobenzoic acid
- 2-[(5-bromothiophene-2-)amido]benzoic acid
Uniqueness
5-(5-BROMOTHIOPHENE-2-AMIDO)-4-CYANO-NN-DIETHYL-3-METHYLTHIOPHENE-2-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and development .
Properties
IUPAC Name |
5-[(5-bromothiophene-2-carbonyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S2/c1-4-20(5-2)16(22)13-9(3)10(8-18)15(24-13)19-14(21)11-6-7-12(17)23-11/h6-7H,4-5H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEFQENUORSOTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(S2)Br)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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